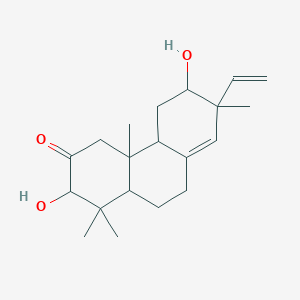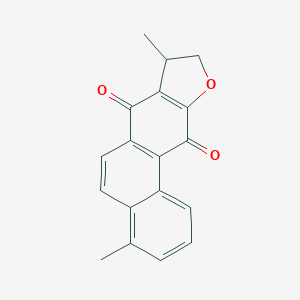
Dihydroisotanshinone I
Vue d'ensemble
Description
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-, also known as 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione, is a chemical compound with the molecular formula C18H14O3 . Its molecular weight is 278.31 .
Molecular Structure Analysis
The molecular structure of Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3 .Physical And Chemical Properties Analysis
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- has a molecular weight of 278.31 . It should be stored at a temperature of 28°C .Applications De Recherche Scientifique
2. Effets neuroprotecteurs dans les maladies du système nerveux central Le Danshen, qui contient du DT, est largement utilisé dans le traitement des maladies du système nerveux central. La recherche indique que le DT peut inhiber l'expression des gènes pro-inflammatoires dans les microglies activées, qui sont des cellules immunitaires du cerveau. Cette propriété peut contribuer à ses effets neuroprotecteurs, ce qui pourrait aider à traiter des affections comme la maladie de Parkinson (MP) .
3. Traitement potentiel des carcinomes épidermoïdes de la tête et du cou (CETC) Le DT a été étudié pour ses effets anticancéreux sur les CETC. Des études in vitro avec des lignées cellulaires de CETC et des études in vivo utilisant un modèle de souris xénogreffée Detroit 562 ont montré une expression accrue de la caspase-3 et de la caspase-8, des enzymes impliquées dans l'apoptose, suggérant le potentiel du DT comme option de traitement .
Recherche sur le modèle de la maladie de Parkinson
Dans un modèle de MP induite par le 6-OHDA in vitro, les effets du DT ont été étudiés pour comprendre ses mécanismes de neuroprotection. Le composé a montré une réduction des expressions de BMAL1 et de PARP après le traitement, qui sont associées aux réponses au stress cellulaire .
Mécanisme D'action
Target of Action
DT’s primary targets are the BMAL1 and SIRT1 genes . These genes play a crucial role in the regulation of circadian rhythms and cellular processes such as apoptosis and oxidative stress .
Mode of Action
DT interacts with its targets by enhancing the expression of SIRT1 and suppressing the expression of BMAL1 . This interaction results in the attenuation of cell death induced by 6-hydroxydopamine (6-OHDA) in SH-SY5Y human neuroblastoma cell lines .
Biochemical Pathways
DT affects the biochemical pathways related to oxidative stress and apoptosis. It suppresses the production of reactive oxygen species (ROS) and caspase-3, key players in oxidative stress and apoptosis respectively . Moreover, DT regulates the circadian genes by enhancing SIRT1 and suppressing BMAL1 .
Pharmacokinetics
It’s known that dt can effectively inhibit the proliferation of various cancer cells .
Result of Action
DT has been shown to reduce cell apoptosis, including an antioxidative effect due to a reduction in ROS . In cancer cells, DT initiates apoptosis, resulting in cell death . It also represses the protein expression of GPX4 (Glutathione peroxidase 4) .
Action Environment
The action of DT can be influenced by environmental factors such as the presence of 6-OHDA, a neurotoxin used to simulate Parkinson’s disease in vitro . The presence of 6-OHDA significantly enhances the protective effects of DT .
Propriétés
IUPAC Name |
4,8-dimethyl-8,9-dihydronaphtho[2,1-f][1]benzofuran-7,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNYCALHDXGJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943247 | |
| Record name | 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20958-18-3 | |
| Record name | 8,9-Dihydro-4,8-dimethylphenanthro[3,2-b]furan-7,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20958-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroisotanshinone I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020958183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of dihydroisotanshinone I against cancer cells?
A: Research suggests that this compound exerts its anticancer effects through multiple pathways. Studies show it can induce both apoptosis and ferroptosis in various cancer cell lines, including breast , lung , and colon cancer cells. Additionally, it has been shown to inhibit the migration of cancer cells, potentially disrupting metastasis.
Q2: How does this compound impact the tumor microenvironment?
A: this compound appears to modulate the tumor microenvironment by interfering with the crosstalk between cancer cells and macrophages. Studies show it can reduce the secretion of chemokine (C-C motif) ligand 2 (CCL2) from both macrophages and prostate cancer cells, disrupting the recruitment of macrophages to the tumor site . This interference could potentially limit tumor growth and progression.
Q3: What is the role of the STAT3 signaling pathway in this compound's anticancer activity?
A: this compound has been shown to inhibit the phosphorylation and nuclear translocation of signal transducer and activator of transcription 3 (STAT3) . Since STAT3 is often constitutively activated in various cancers and plays a role in tumor cell proliferation, survival, and angiogenesis, its inhibition by this compound could contribute to its anticancer effects.
Q4: What are the antioxidant properties of this compound?
A: this compound exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Research shows it can protect rat hepatocytes from menadione-induced toxicity, likely due to its ability to scavenge superoxide radicals and inhibit lipid peroxidation . This antioxidant activity could contribute to its protective effects in various disease models.
Q5: Does this compound interact with any specific enzymes?
A: Yes, this compound has been shown to inhibit Protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin signaling, and its inhibition is considered a potential therapeutic target for type 2 diabetes. This suggests that this compound might have implications for metabolic disorders.
Q6: How does this compound influence the expression of circadian clock genes?
A: In an in vitro model of Parkinson's disease, this compound was found to regulate the expression of the circadian clock genes BMAL1 and SIRT1 . It reversed the changes in BMAL1 and SIRT1 expression induced by 6-hydroxydopamine (6-OHDA), suggesting a potential role in modulating circadian rhythms and protecting against neurodegenerative processes.
Q7: What is the structural formula of this compound?
A: The molecular formula of this compound is C18H18O3 and its molecular weight is 282.33 g/mol. For detailed spectroscopic data and structural characterization, please refer to the scientific literature on this compound .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)
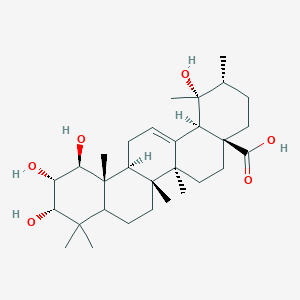
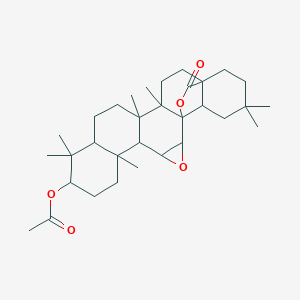

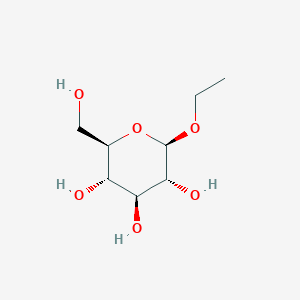
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)



